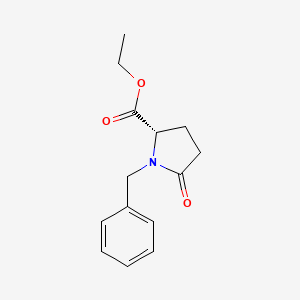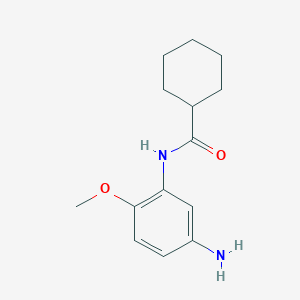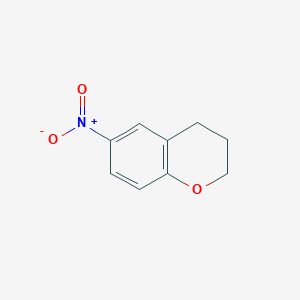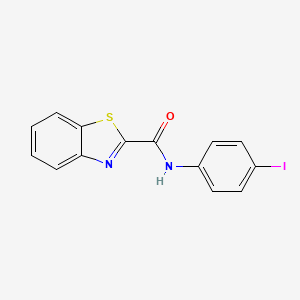
(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one” is a derivative of pyrrolidin-2-one, which is a five-membered lactam . Pyrrolidin-2-one derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidin-2-one ring, followed by the addition of the benzyl and ethoxycarbonyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidin-2-one ring provides a rigid, planar structure, while the benzyl and ethoxycarbonyl groups may add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The lactam (pyrrolidin-2-one) ring might be involved in reactions such as ring-opening, while the benzyl and ethoxycarbonyl groups could participate in a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present and their arrangement .Aplicaciones Científicas De Investigación
Synthesis and Neuroleptic Activity
One of the notable applications of compounds related to (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one is in the synthesis of potential neuroleptics. For example, the synthesis of benzamides of N,N-disubstituted ethylenediamines, including 1-substituted 2-(aminomethyl)pyrrolidines, has been explored. These compounds have been evaluated for inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity, indicating potential applications in the treatment of psychosis (Iwanami et al., 1981).
Molecular Modeling with Nootropic Drugs
The compound has been studied for its interaction in molecular modeling, particularly with beta-cyclodextrin, showing the potential of forming stable complexes. This is relevant for the development of nootropic drugs, as these interactions are crucial in drug design (Amato et al., 1992).
Synthesis of N-Substituted Pyrrolin-2-ones
The compound has also been used in the synthesis of N-substituted pyrrolin-2-ones. This is significant for the creation of microcolin analogues, indicating its role in the synthesis of novel compounds with potential biological activities (Mattern, 1996).
Antimicrobial Activity Studies
Studies have explored the reactions of ethoxycarbonylpyrrolidine-2,3-diones with various agents to synthesize compounds with potential antimicrobial activity. This indicates its role in developing new antimicrobial agents (Gein et al., 2005).
Cytotoxic Evaluation in Cancer Research
Research has been conducted on the synthesis of alkylidene-γ-lactones and lactams, including derivatives of pyrrolidin-2-ones, for cytotoxic evaluation against leukemia cells. This highlights its potential application in cancer research and therapy (Janecki et al., 2005).
Mecanismo De Acción
Target of Action
It’s known that pyrrolidin-2-one derivatives, which this compound is a part of, are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, suggesting they interact with a variety of biological targets .
Mode of Action
Pyrrolidin-2-one derivatives have been associated with various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . This suggests that these compounds may interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidin-2-one derivatives, it’s likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development as it influences the drug’s bioavailability and therapeutic efficacy .
Result of Action
Given the wide range of biological activities associated with pyrrolidin-2-one derivatives, it’s likely that this compound induces significant molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-9-13(16)15(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKAKRTUAZYHIS-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)


![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)
![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)

![5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2949816.png)


![1-Diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2949820.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2949822.png)

![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2949824.png)